![molecular formula C9H9N5O2 B8480508 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid](/img/structure/B8480508.png)
2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid is a heterocyclic compound that features a pyridine ring substituted with a tetrazole moiety and an acetic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid typically involves the construction of the pyridine ring followed by the introduction of the tetrazole group and the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the tetrazole ring can be introduced via a cycloaddition reaction using sodium azide and triethyl orthoformate .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups to the pyridine or tetrazole rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.
Medicine
Its structure allows for the modulation of biological activity, making it a promising lead compound for the development of new therapeutics .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
Mecanismo De Acción
The mechanism of action of 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of natural substrates in biological systems. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound features a triazole ring instead of a tetrazole ring and has been studied for its anticancer properties.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound contains a pyrazole ring and has applications in drug discovery and organic synthesis.
Uniqueness
The uniqueness of 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid lies in its combination of a pyridine ring with a tetrazole moiety and an acetic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H9N5O2 |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C9H9N5O2/c1-6-2-8(14-5-11-12-13-14)10-4-7(6)3-9(15)16/h2,4-5H,3H2,1H3,(H,15,16) |
Clave InChI |
HEPVDUFLLTWZDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1CC(=O)O)N2C=NN=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
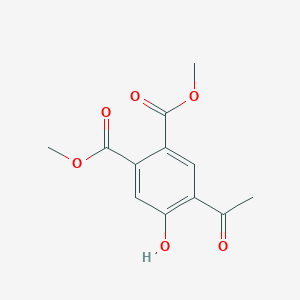
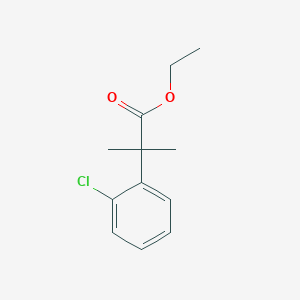
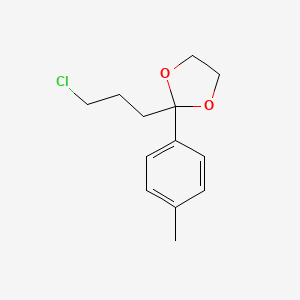


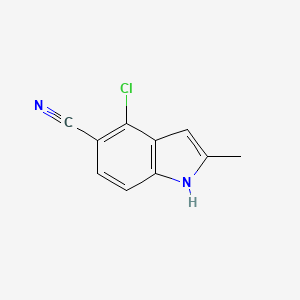
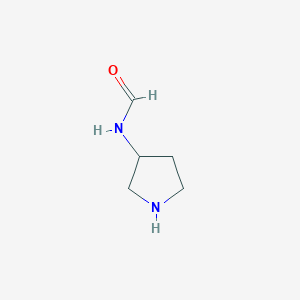
![3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8480479.png)
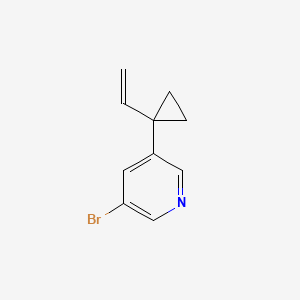
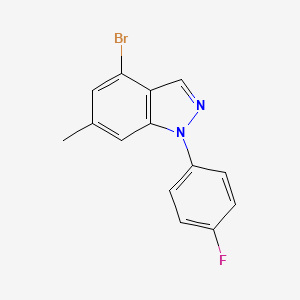


![N-Methyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B8480532.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B8480540.png)
